molecular formula C14H13N3O3 B12100015 Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- CAS No. 1435-62-7

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-

Cat. No.: B12100015
CAS No.: 1435-62-7
M. Wt: 271.27 g/mol
InChI Key: FTULXEAIELCQDP-UHFFFAOYSA-N
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Description

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is an azo compound characterized by the presence of a phenolic group substituted with two methyl groups and an azo linkage to a nitrophenyl group. Azo compounds are known for their vivid colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to enzyme inhibition or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3,5-dimethyl-2-[(4-nitrophenyl)azo]-
  • Phenol, 3,4-dimethyl-4-[(4-nitrophenyl)azo]-
  • Phenol, 3,5-dimethyl-4-[(4-aminophenyl)azo]-

Uniqueness

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of two methyl groups at the 3 and 5 positions of the phenol ring provides steric hindrance, affecting its interaction with other molecules and its overall stability .

Properties

CAS No.

1435-62-7

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C14H13N3O3/c1-9-7-13(18)8-10(2)14(9)16-15-11-3-5-12(6-4-11)17(19)20/h3-8,18H,1-2H3

InChI Key

FTULXEAIELCQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)O

Origin of Product

United States

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